molecular formula C10H9NO4 B12849509 (R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione

(R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione

Cat. No.: B12849509
M. Wt: 207.18 g/mol
InChI Key: HOEAPYNDVBABMC-MRVPVSSYSA-N
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Description

®-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ®-4-hydroxyphenylglycine with phosgene or a phosgene equivalent to form the oxazolidine-2,5-dione ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidine ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine

In medicinal chemistry, ®-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione: The enantiomer of the compound .

    4-(4-Hydroxyphenyl)oxazolidine-2,5-dione: A similar compound without the chiral center.

Uniqueness

®-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or other similar compounds.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

(4R)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)5-8-9(13)15-10(14)11-8/h1-4,8,12H,5H2,(H,11,14)/t8-/m1/s1

InChI Key

HOEAPYNDVBABMC-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H]2C(=O)OC(=O)N2)O

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)OC(=O)N2)O

Origin of Product

United States

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